Cas no 2092568-27-7 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol structure](https://ja.kuujia.com/scimg/cas/2092568-27-7x500.png)
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol 化学的及び物理的性質
名前と識別子
-
- 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol
- 2092568-27-7
- F2147-5191
- AKOS026717678
- starbld0035273
- 5H-Pyrazolo[5,1-b][1,3]oxazin-3-ol, 6,7-dihydro-
-
- インチ: 1S/C6H8N2O2/c9-5-4-7-8-2-1-3-10-6(5)8/h4,9H,1-3H2
- InChIKey: BPOYRRKRPXJGPZ-UHFFFAOYSA-N
- ほほえんだ: O1C2=C(C=NN2CCC1)O
計算された属性
- せいみつぶんしりょう: 140.058577502g/mol
- どういたいしつりょう: 140.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 47.3Ų
じっけんとくせい
- 密度みつど: 1.53±0.1 g/cm3(Predicted)
- ふってん: 301.9±30.0 °C(Predicted)
- 酸性度係数(pKa): 9.31±0.20(Predicted)
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-5191-5g |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol |
2092568-27-7 | 95%+ | 5g |
$2322.0 | 2023-09-06 | |
Life Chemicals | F2147-5191-2.5g |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol |
2092568-27-7 | 95%+ | 2.5g |
$1548.0 | 2023-09-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1388-500.0mg |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol |
2092568-27-7 | 95% | 500.0mg |
¥3416.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1388-100.0mg |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol |
2092568-27-7 | 95% | 100.0mg |
¥1279.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1388-250.0mg |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol |
2092568-27-7 | 95% | 250.0mg |
¥2050.0000 | 2024-08-03 | |
Life Chemicals | F2147-5191-0.5g |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol |
2092568-27-7 | 95%+ | 0.5g |
$735.0 | 2023-09-06 | |
TRC | D280476-100mg |
6,7-dihydro-5h-pyrazolo[5,1-b][1,3]oxazin-3-ol |
2092568-27-7 | 100mg |
$ 185.00 | 2022-06-05 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1388-5G |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol |
2092568-27-7 | 95% | 5g |
¥ 15,364.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1388-10G |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol |
2092568-27-7 | 95% | 10g |
¥ 25,608.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1388-1.0g |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol |
2092568-27-7 | 95% | 1.0g |
¥5117.0000 | 2024-08-03 |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-olに関する追加情報
6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]Oxazin-3-Ol: A Comprehensive Overview
The compound with CAS No. 2092568-27-7, commonly referred to as 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and structural complexity. The pyrazolo[5,1-b][1,3]oxazine core of this molecule is particularly notable due to its unique arrangement of nitrogen and oxygen atoms within the ring system.
Recent studies have highlighted the potential of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol as a promising scaffold for drug discovery. Researchers have explored its ability to modulate various cellular pathways, including those involved in inflammation and neurodegenerative diseases. The hydroxyl group at position 3 plays a critical role in its pharmacokinetic properties and bioavailability. This has led to investigations into its potential as an anti-inflammatory agent or a neuroprotective compound.
The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol involves a multi-step process that typically begins with the preparation of the pyrazole ring. Advanced methodologies such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize the yield and purity of this compound. These techniques not only enhance the efficiency of the synthesis but also contribute to the scalability of the process for potential large-scale production.
In terms of structural characterization, modern analytical techniques such as NMR spectroscopy and X-ray crystallography have been instrumental in confirming the molecular structure of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol. These methods provide detailed insights into the spatial arrangement of atoms within the molecule and help in understanding its conformational flexibility. Such information is crucial for predicting its interactions with biological targets and designing analogs with improved pharmacological profiles.
Recent research has also focused on the stereochemistry of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol, particularly at position 5. The presence of a hydrogen atom at this position introduces a degree of asymmetry that can significantly influence the molecule's activity. Enantiomeric forms of this compound have been synthesized and tested for their biological effects, revealing differences in their potency and selectivity.
The application of computational chemistry tools has further expanded our understanding of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol's properties. Molecular docking studies have identified potential binding sites on target proteins such as kinases and G-protein coupled receptors (GPCRs). These studies provide valuable insights into how modifications to the molecule's structure could enhance its binding affinity and therapeutic efficacy.
In conclusion, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol represents a compelling example of how heterocyclic compounds can serve as versatile platforms for drug development. With ongoing research into its synthesis methods and biological activities continuing to uncover new possibilities for its use in medicine and beyond.
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